molecular formula C15H10ClN3O B10887383 (2E)-N-(4-chlorophenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide

(2E)-N-(4-chlorophenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide

Cat. No.: B10887383
M. Wt: 283.71 g/mol
InChI Key: CWNNJLONKBDCQA-FMIVXFBMSA-N
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Description

(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and a pyridyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE typically involves the reaction of 4-chlorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a suitable base, such as sodium hydroxide, to form the corresponding aldol condensation product. This intermediate is then subjected to a dehydration reaction to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N~1~-(4-BROMOPHENYL)-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE
  • (E)-N~1~-(4-FLUOROPHENYL)-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE
  • (E)-N~1~-(4-METHOXYPHENYL)-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE

Uniqueness

(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

(E)-N-(4-chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C15H10ClN3O/c16-13-1-3-14(4-2-13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-9H,(H,19,20)/b12-9+

InChI Key

CWNNJLONKBDCQA-FMIVXFBMSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=NC=C2)/C#N)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC=NC=C2)C#N)Cl

Origin of Product

United States

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